Pyrasulfotole

Overview

Description

Pyrasulfotole is a herbicide belonging to the pyrazole chemical class. It is primarily used for post-emergence control of broadleaf weeds in cereal crops such as wheat, barley, oats, and triticale. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for carotenoid biosynthesis, leading to the bleaching and eventual death of the target weeds .

Mechanism of Action

Target of Action

Pyrasulfotole primarily targets the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is widely distributed in various aerobic organisms and plays a pivotal role in the catabolism of tyrosine .

Mode of Action

This compound acts as an HPPD inhibitor . It inhibits the activity of HPPD, disrupting the conversion of p-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA) in plants . This inhibition leads to a disruption in photosynthesis, causing the death of weeds through bleaching .

Biochemical Pathways

The inhibition of HPPD by this compound affects the biosynthesis of tocopherol and plastoquinone , which are crucial for the normal growth of plants . Tocopherol acts as an essential antioxidant in plants, while plastoquinone is a key cofactor in photosynthesis, enabling the transfer of electrons from Photosystem II to Photosystem I .

Result of Action

The primary result of this compound’s action is the bleaching and eventual death of weeds . By inhibiting HPPD, this compound disrupts the synthesis of essential compounds in plants, leading to a loss of pigmentation (bleaching) and, ultimately, plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Generally, for herbicides, factors such as application timing, weed species and growth stage, soil type, and weather conditions can significantly influence their efficacy and persistence in the environment .

Biochemical Analysis

Biochemical Properties

Pyrasulfotole acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of prenylquinones in plants . This inhibition blocks the pathway of prenylquinone biosynthesis, leading to decreased levels of prenylquinones in plant tissue .

Cellular Effects

The inhibition of HPPD by this compound leads to reduced photosynthetic yield in plants . This is due to the decrease in carotenoids, particularly in young, still expanding leaves, which leads to the appearance of typical foliar “bleaching” symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by specifically inhibiting the HPPD enzyme . This inhibition blocks the pathway of prenylquinone biosynthesis, leading to a decrease in carotenoids .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability and degradation over time . The major pathway of dissipation was adsorption to the sediment and soil by forming non-extractable residues .

Metabolic Pathways

This compound is involved in the metabolic pathway of prenylquinone biosynthesis in plants . It inhibits the HPPD enzyme, which plays a crucial role in this pathway .

Transport and Distribution

This compound is considered as potentially persistent and very persistent, indicating its ability to remain in the environment for a long period

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mode of action, it is likely to be localized in the chloroplasts where the HPPD enzyme and the pathway of prenylquinone biosynthesis are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrasulfotole involves the formation of a pyrazole ring and its subsequent functionalization. The key steps include:

Formation of the pyrazole ring: This is typically achieved by the reaction of hydrazine with a β-diketone.

Functionalization: The pyrazole ring is then functionalized with a trifluoromethyl group and a methylsulfonyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: Pyrasulfotole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Pyrasulfotole has several scientific research applications, including:

Agricultural Research: It is extensively studied for its efficacy in controlling broadleaf weeds in cereal crops.

Environmental Science: Research on the degradation of this compound in soil and its impact on non-target organisms.

Biochemistry: Studies on the inhibition of 4-hydroxyphenylpyruvate dioxygenase and its effects on carotenoid biosynthesis.

Toxicology: Research on the acute and chronic toxicity of this compound in various organisms

Comparison with Similar Compounds

Pyrasulfotole is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:

Topramezone: Another herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase but has a different chemical structure.

Mefenpyr-diethyl: A herbicide safener that protects crops from the phytotoxic effects of herbicides like this compound.

Bispyribac sodium: A herbicide used for weed control in rice, with a different mode of action .

This compound stands out due to its high efficacy in controlling a broad spectrum of weeds and its compatibility with other herbicides for resistance management.

Properties

IUPAC Name |

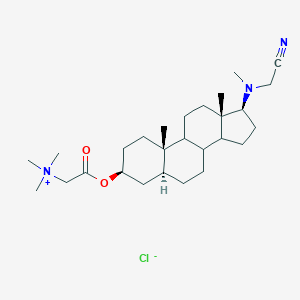

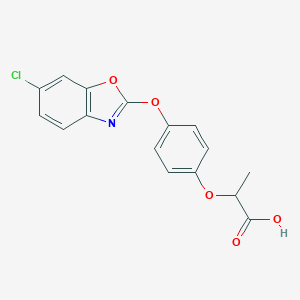

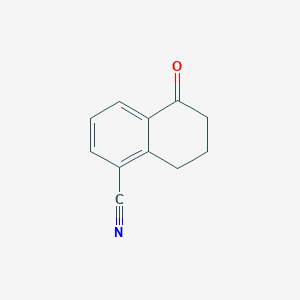

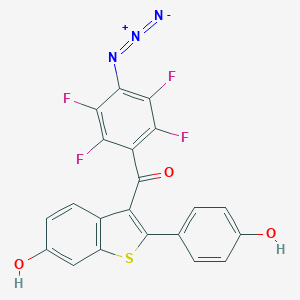

2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRVDACSCJKRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044343 | |

| Record name | Pyrasulfotole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C), In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53, Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade) | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/ | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site. | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder | |

CAS No. |

365400-11-9 | |

| Record name | Pyrasulfotole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365400119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrasulfotole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRASULFOTOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31E7U368M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

201 °C | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Pyrasulfotole?

A1: this compound is a selective herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plants. [, , , ] This enzyme is crucial for the biosynthesis of carotenoids, which protect chlorophyll from photodegradation. []

Q2: How does the inhibition of HPPD lead to weed control?

A2: By inhibiting HPPD, this compound disrupts carotenoid biosynthesis. [, , , ] Without adequate carotenoid protection, chlorophyll is rapidly degraded by light, leading to bleaching and ultimately plant death. []

Q3: What are the primary weed species controlled by this compound?

A3: this compound has proven effective in controlling a range of broadleaf weeds, including but not limited to:

- Flixweed []

- Blue mustard []

- Bushy wallflower []

- Field pennycress []

- Henbit []

- Wild buckwheat (in combination with dicamba or metsulfuron-methyl) []

- Canada fleabane []

- Horseweed []

- Common chickweed []

- Palmer amaranth [, , ]

- Wild radish [, ]

- Russian thistle [, ]

Q4: What crops have shown tolerance to this compound applications?

A4: this compound is primarily used in cereal crops and has demonstrated good selectivity in:

Q5: Have any instances of resistance to this compound been reported?

A5: Yes, field resistance to HPPD-inhibiting herbicides, including this compound, has been identified in wild radish (Raphanus raphanistrum). [] This highlights the importance of incorporating diverse weed management strategies to mitigate resistance development.

Q6: What is the recommended application timing for this compound?

A6: The optimal application timing for this compound can vary depending on the target weed and crop. Research suggests the following:

- Winter Wheat: Both fall and spring applications have been effective, with fall applications sometimes providing better control for certain weeds like Henbit. []

- Grain Sorghum: Early- to mid-postemergence (EMPOST) and late-postemergence (LPOST) applications have been evaluated, with EMPOST applications generally proving more effective. []

Q7: How does nitrogen rate influence the efficacy of this compound?

A9: Studies have shown that the efficacy of this compound against kochia and Russian thistle can be reduced when applied at a low nitrogen rate compared to a high nitrogen rate. [] This highlights the importance of considering nitrogen management as part of an integrated weed management strategy.

Q8: Are there any potential negative environmental impacts associated with this compound?

A10: While this compound is generally considered safe for use in crop production, understanding its environmental fate and potential for off-target movement is crucial. Research has focused on its dissipation in biobed matrices, which are designed to degrade pesticides and prevent their leaching into groundwater. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.